6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide
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Overview
Description
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide is a chemical compound with the molecular formula C9H7BrN2O3S. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of bromine, sulfonamide, and oxo groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide typically involves the bromination of 1-oxo-1,2-dihydroisoquinoline-4-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The oxo group can be reduced to form corresponding alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include 6-azido-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide or 6-thio-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide.
Oxidation Reactions: Products include 6-bromo-1,2-dihydroisoquinoline-4-sulfonic acid derivatives.
Reduction Reactions: Products include 6-bromo-1-hydroxy-1,2-dihydroisoquinoline-4-sulfonamide.
Scientific Research Applications
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonamide groups play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
Uniqueness
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
2580230-59-5 |
---|---|
Molecular Formula |
C9H7BrN2O3S |
Molecular Weight |
303.1 |
Purity |
95 |
Origin of Product |
United States |
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